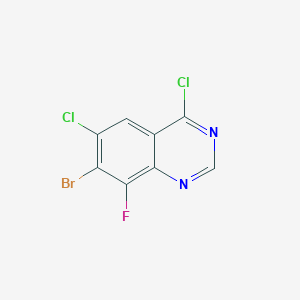

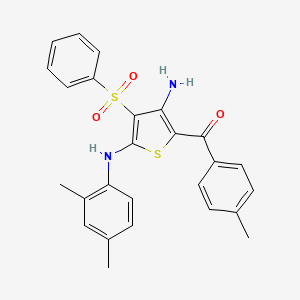

![molecular formula C17H15Cl2N3O2 B2815109 N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 477859-87-3](/img/structure/B2815109.png)

N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, also known as AG1478, is a synthetic compound that belongs to the quinazoline family of compounds. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in the regulation of cell proliferation, differentiation, and survival. The overexpression or activation of EGFR has been implicated in the development and progression of various types of cancer. AG1478 has been extensively studied for its potential use in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research has identified derivatives of 4-anilinoquinazoline, closely related to the specified compound, as potent inhibitors of viruses like dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV). These compounds exhibit significant antiviral activity with minimal toxicity, suggesting their potential as therapeutic agents against viral infections (Saul et al., 2021).

Protein Kinase Inhibition

A study on 4-anilinoquinazoline derivatives highlighted their effectiveness as inhibitors for protein kinases implicated in Alzheimer's disease. Among the synthesized compounds, one demonstrated potent inhibitory activity against CLK1 and GSK-3α/β kinase, important targets for Alzheimer's therapy (Waiker et al., 2014).

Antimicrobial and Anticonvulsant Activities

Further research into quinazoline derivatives has shown a broad spectrum of antimicrobial activity against various bacteria and fungi, along with potent anticonvulsant properties. These findings indicate the potential of quinazoline derivatives in treating microbial infections and epilepsy (Rajasekaran et al., 2013).

Anticancer Properties

Another area of interest is the synthesis of 4-anilinoquinazoline derivatives as potent apoptosis inducers and anticancer agents. These compounds have shown efficacy in cell-based assays and possess high blood-brain barrier penetration, indicating their potential in cancer therapy (Sirisoma et al., 2009).

DNA-Binding Capabilities

Quinazoline derivatives have also been studied for their DNA-binding capabilities, suggesting a potential role in developing therapeutic agents that target DNA interactions. Some compounds have shown significant interaction with DNA, pointing towards their potential application in cancer therapy or as tools in molecular biology (Garofalo et al., 2010).

Wirkmechanismus

Target of Action

The primary targets of N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s hypothesized that the bulky and highly lipophilic core of the compound could play a role in its activity and cytotoxic profile .

Eigenschaften

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O2/c1-23-15-6-11-14(7-16(15)24-2)21-9-22-17(11)20-8-10-3-4-12(18)13(19)5-10/h3-7,9H,8H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMXKYPZTWHGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=C(C=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B2815026.png)

![2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2815028.png)

![2-Butyl-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815037.png)

![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815041.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2815044.png)

![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)

![1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2815046.png)